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Compound of Interest

5-Bromo-2-(2-
Compound Name:

methylphenoxy)aniline
CAS No.: 946786-65-8
Cat. No.: B3173469

Get Quote

\ J

A Strategic Scaffold for Kinase Inhibitor Development and Medicinal Chemistry

Executive Summary

5-Bromo-2-(2-methylphenoxy)aniline (CAS: 946786-65-8) is a specialized diaryl ether
intermediate critical to the synthesis of small-molecule therapeutics. Characterized by its
halogenated aniline core and an ortho-substituted phenoxy ring, this compound serves as a
"privileged scaffold” in the design of Type Il kinase inhibitors, particularly those targeting the
DFG-out conformation of protein kinases (e.g., ULK1, HSP90, and tyrosine kinases).

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties,
and application in drug discovery, designed for researchers requiring high-fidelity data for lead
optimization.
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Key Identity Data

CAS Number 946786-65-8

IUPAC Name 5-bromo-2-(2-methylphenoxy)aniline
Molecular Formula C13H12BrNO

Molecular Weight 278.15 g/mol

Appearance Off-white to tan crystalline solid

Soluble in DMSO, DMF, MeOH; Low solubility in

Solubility .
water

Chemical Identity & Structural Logic

The efficacy of 5-Bromo-2-(2-methylphenoxy)aniline lies in its trifunctional nature, allowing
for orthogonal derivatization:

e Primary Amine (-NHz): Acts as a nucleophile for urea/amide formation, often serving as the
"hinge binder" or the linker to a "tail* moiety in kinase inhibitors.

o Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Buchwald-Hartwig) to extend the carbon skeleton.

o Diaryl Ether Linker: Provides a flexible yet hydrophobic core that occupies the hydrophobic
pocket of target enzymes, with the ortho-methyl group inducing a specific torsion angle
favored by certain receptor subtypes.

High-Fidelity Synthesis Protocol

Author's Note: The following protocol prioritizes regioselectivity and yield optimization. The
choice of 4-bromo-1-fluoro-2-nitrobenzene as the starting material is deliberate to leverage the
high lability of the fluorine atom in SnAr reactions, superior to its chloro-analog.

Reaction Pathway Visualization
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Figure 1: Two-step synthetic pathway via Nucleophilic Aromatic Substitution (SnAr) followed by
Béchamp reduction.

Step 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Formation of the diaryl ether bond.

e Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), o-Cresol (1.1 eq), Potassium
Carbonate (K2COs, 2.0 eq).

e Solvent: N,N-Dimethylformamide (DMF) [Anhydrous].
e Protocol:

o Charge a reaction vessel with o-cresol and K2COs in DMF. Stir at RT for 30 min to
generate the phenoxide anion. Rationale: Pre-activation ensures rapid attack on the

electrophile.
o Add 4-Bromo-1-fluoro-2-nitrobenzene dropwise.
o Heat to 80°C for 4—6 hours. Monitor via TLC (Hexane/EtOAc 8:1).

o Workup: Quench with ice water. The intermediate nitro compound usually precipitates as a
yellow solid. Filter, wash with water, and dry.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of -NO:z to -NH2 without dehalogenating the aryl bromide.

e Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH4Cl, 5.0 eq).
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o Solvent: Ethanol/Water (3:1 v/v).
e Protocol:
o Suspend the nitro intermediate in EtOH/H20.

o Add Fe powder and NH4Cl. Heat to reflux (~80°C) with vigorous stirring. Mechanistic
Insight: The mild acidic conditions of NH4Cl prevent the hydrodebromination often seen
with catalytic hydrogenation (Pd/C + Hz).

o Monitor disappearance of the yellow nitro spot on TLC.

o Purification: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
Recrystallize from Ethanol/Hexane to yield the target aniline.

Analytical Characterization Standards

To ensure "Trustworthiness" in your data, the following specifications must be met before using
this compound in biological assays.

Test Acceptance Criteria Methodological Note

Column: C18, Mobile Phase:

HPLC Purity > 98.0%
ACN/H20 (0.1% TFA).

Look for characteristic doublet
) for methyl (2.1-2.3 ppm) and
1H NMR Consistent structure ] ]
broad singlet for amine (3.5-

5.0 ppm).

Isotopic pattern 1:1 confirms
LC-MS [M+H]* = 278/280 presence of one Bromine

atom.

Critical for biological assays;
Residual Iron <10 ppm removal via Celite/Charcoal is

mandatory.
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Applications in Drug Discovery

This compound is a high-value "Hit-to-Lead" intermediate. Its structural motif is prevalent in
inhibitors of ULK1 (autophagy regulation) and HSP90 (chaperone proteins).

Strategic Derivatization Workflow

Researchers utilize the orthogonal reactivity of the amine and bromide to build libraries.

Scaffold:
5-Bromo-2-(2-methylphenoxy)aniline

Reaction at -NH2 Reaction at -Br
(Isocyanates/Acyl Chlorides) \Boronic Acids)

Urea/Amide Library Suzuki Coupling
(Targeting Hinge Region) (Extending Hydrophobic Reach)

N

Candidate Drug
(e.g., ULK1 Inhibitor)

Click to download full resolution via product page

Figure 2: Divergent synthesis strategy for generating kinase inhibitor libraries from the core
scaffold.

Case Study Relevance: In the development of ULK1 inhibitors, the 2-(substituted-
phenoxy)aniline moiety mimics the binding mode of established ATP-competitive inhibitors. The
ortho-methyl group on the phenoxy ring restricts conformational freedom, potentially reducing
entropic penalties upon binding to the kinase active site [1].

Safety & Handling (MSDS Highlights)

 Signal Word:WARNING

e Hazard Statements:
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o H302: Harmful if swallowed.
o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

» Handling: Use in a fume hood. Avoid dust formation. The compound is an aniline derivative
and should be treated as a potential sensitizer.

e Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the
amine, which leads to darkening (browning) of the solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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